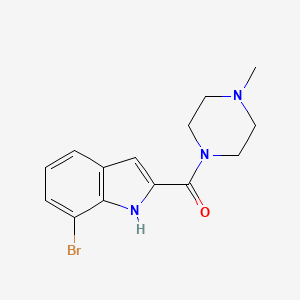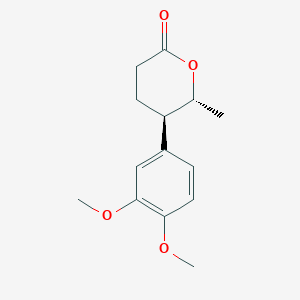
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a methyloxanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxanone ring and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize efficiency, reduce costs, and maintain high purity standards.
化学反应分析
Types of Reactions
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one shares structural similarities with other compounds containing the dimethoxyphenyl group and oxanone ring.
- Examples include this compound analogs with different substituents on the phenyl ring or variations in the oxanone ring structure.
Uniqueness
- The unique combination of the dimethoxyphenyl group and the methyloxanone ring in this compound gives it distinct chemical properties and potential applications.
- Its specific stereochemistry (5R,6R) also contributes to its uniqueness and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
478070-03-0 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
(5R,6R)-5-(3,4-dimethoxyphenyl)-6-methyloxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-11(5-7-14(15)18-9)10-4-6-12(16-2)13(8-10)17-3/h4,6,8-9,11H,5,7H2,1-3H3/t9-,11+/m1/s1 |
InChI 键 |
VUZIPBFUFLMJOK-KOLCDFICSA-N |
手性 SMILES |
C[C@@H]1[C@H](CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1C(CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


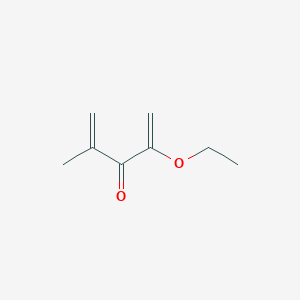
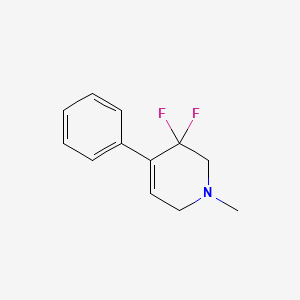

![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)

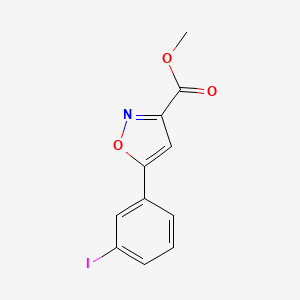
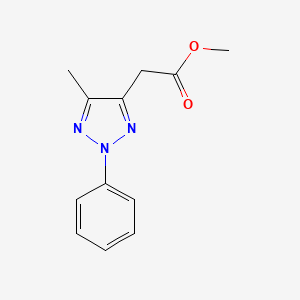
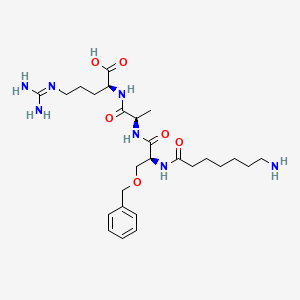
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
